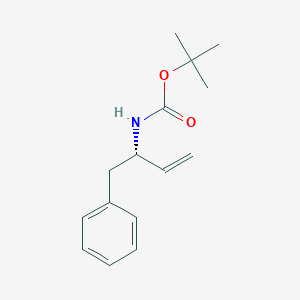

(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate

Vue d'ensemble

Description

"(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate" is a compound of interest in various fields of chemistry, including organic synthesis and medicinal chemistry. It serves as an intermediate for the synthesis of a wide range of chemical entities. The compound exemplifies the utility of tert-butyl carbamates in protecting amine functionalities during complex synthetic sequences.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves practical and scalable methodologies. A notable process involves the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product with high purity and yield (Li et al., 2012). Another approach for synthesizing tert-butyl carbamates includes the transformation of aldehydes to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates using sodium benzenesulfinate and formic acid, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The structural characterization of tert-butyl carbamates, including "(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate," often involves advanced spectroscopic techniques. For example, 2D heteronuclear NMR experiments have been used to elucidate the structure of related compounds, providing insights into their molecular configurations (Aouine et al., 2016).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, serving as intermediates for further functionalization. Their reactivity has been exploited in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) through practical and scalable synthetic routes (Xu & Appella, 2006). Additionally, the reactivity of tert-butyl carbamates with organometallics to yield hydroxylamines highlights their versatility in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as melting points and heat capacities, have been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies reveal phase transitions and provide data for thermodynamic analysis, essential for understanding the stability and reactivity of these compounds (Zeng et al., 2011).

Applications De Recherche Scientifique

Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the compound , are used as building blocks in organic synthesis, particularly in reactions with organometallics to produce N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).

Cytotoxic Activity : Derivatives like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, have shown cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Diels-Alder Reactions : The compound is used in the Diels-Alder reaction to prepare tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa, Brodney, & Lynch, 2003).

Enantiomer Synthesis : Its synthesis offers access to multigram quantities of both enantiomers without requiring chromatography, making it practical for larger scale applications (Xu & Appella, 2006).

Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, synthesized through an asymmetric Mannich reaction, is another example of a chiral amino carbonyl compound (Yang, Pan, & List, 2009).

Mitochondrial Targeting : Terbutol and its metabolites, related to this compound, have been shown to impair mitochondrial respiration and cause cell killing in rat hepatocytes (Suzuki, Yaguchi, Suga, & Nakagawa, 1997).

Inhibitor Manufacturing : It serves as an intermediate in the manufacture of inhibitors, such as lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).

Thermodynamic Properties : The compound exhibits a solid-liquid phase transition with measurable heat capacities at various temperatures (Zeng et al., 2011).

Green Chemistry Applications : For instance, tert-butyl N-acetylcarbamate synthesized using natural phosphate, related to the compound, highlights green chemistry principles (El Mestehdi et al., 2022).

Photoluminescence Applications : Poly(3,6-di-tert-butyl-9-prop-2-ynylcarbazole), a derivative, shows potential in UV-vis absorption and photoluminescence (Sanda, Kawaguchi, & Masuda, 2003).

Enantioselective Catalysis : Asymmetric codimerization of styrene and ethylene using cationic allyl palladium complexes of the P-chiral ligand tert-butyl(menthyl-O)phenylphosphinite demonstrates high enantioselectivity (Bayersdörfer, Ganter, Englert, Keim, & Vogt, 1998).

Environmental Degradation Studies : Terbutol, a herbicide related to this compound, undergoes degradation in environmental water, providing insights into its environmental impact (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Anti-Malarial Activity : Selected derivatives like (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine have anti-malarial activity (Cunico et al., 2009).

Metabolism Studies : M-tert-butylphenyl N-methylcarbamate is metabolized in mice and insects, indicating its biological transformations (Douch & Smith, 1971).

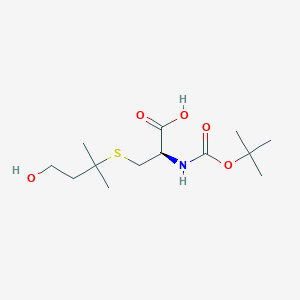

NMR Characterization : The structure of (S)-tert-butyl-1-phenylbut-3-en-2-ylcarbamate has been characterized using 2D heteronuclear NMR experiments, demonstrating its utility in molecular structure determination (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Proteasome Inhibitor Synthesis : A facile route to (+)-lactacystin, a potent proteasome inhibitor, was developed starting with Brown's asymmetric crotylation of tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxane (Ooi et al., 2004).

Pharmacological Properties : New phenyl N-substituted carbamates, including derivatives of (S)-tert-butyl 1-phenylbut-3-en-2-ylcarbamate, have been synthesized and tested for antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-phenylbut-3-en-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)